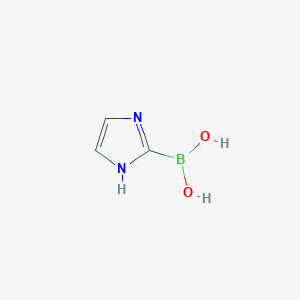

1H-imidazol-2-ylboronic acid

Description

Propriétés

IUPAC Name |

1H-imidazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-5-1-2-6-3/h1-2,7-8H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCHHDHEHOKKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662804 | |

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-61-1 | |

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazol 2 Ylboronic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium catalysis has become an indispensable tool in organic synthesis, particularly for the formation of carbon-carbon bonds. In the context of 1H-imidazol-2-ylboronic acid and its derivatives, palladium-catalyzed cross-coupling reactions are instrumental for introducing aryl and heteroaryl substituents onto the imidazole (B134444) core.

The Suzuki-Miyaura coupling reaction stands as one of the most robust and widely utilized methods for constructing biaryl and heteroaryl-aryl linkages. semanticscholar.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The mild reaction conditions, broad substrate scope, and tolerance of various functional groups make it an attractive strategy for the derivatization of imidazoles. semanticscholar.orgresearchgate.net

Research has demonstrated the successful application of Suzuki-Miyaura coupling for the arylation and heteroarylation of imidazole scaffolds. nih.gov For instance, the coupling of halogenated imidazoles with a variety of aryl and heteroaryl boronic acids has been extensively explored. arkat-usa.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.net

The following table provides examples of Suzuki-Miyaura coupling reactions involving imidazole derivatives, showcasing the versatility of this methodology.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for the Synthesis of Aryl- and Heteroaryl-Substituted Imidazoles

| Imidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Iodo-1-substituted-benzimidazole | 4-Tolylboronic acid | PdCl2/SPhos | Cs2CO3 | Dioxane | 60 |

| 4-Iodo-1H-imidazole | Phenylboronic acid | PdCl2(dppf) | CsF | Toluene/Water | 91 |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 | K2CO3 | DMF | 85 |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K2CO3 | Dioxane | 88 |

The data in Table 1 illustrates the successful application of Suzuki-Miyaura coupling for the synthesis of a variety of substituted imidazoles. The use of different palladium catalysts and ligands, such as SPhos and XPhos, is often necessary to achieve optimal results depending on the specific substrates. arkat-usa.org Furthermore, the reaction conditions can be tailored to accommodate a wide range of functional groups on both the imidazole and the boronic acid coupling partner.

The regioselective functionalization of the imidazole ring is a key challenge in the synthesis of specifically substituted derivatives. Palladium catalysis offers powerful tools to control the site of C-H bond activation and subsequent arylation. rsc.org Direct C-H arylation has emerged as a highly atom-economical and efficient method for the synthesis of substituted imidazoles, avoiding the need for pre-functionalized starting materials. nih.gov

The regioselectivity of these reactions is often directed by the inherent electronic properties of the imidazole ring, as well as by the choice of catalyst, ligand, and reaction conditions. For instance, the C5 position of the imidazole ring is often a preferred site for arylation. researchgate.net The development of new ligand systems has been crucial in achieving high regioselectivity and in expanding the scope of compatible coupling partners to include less reactive aryl chlorides. rsc.orgpolyu.edu.hk

Recent studies have highlighted the use of tailored palladium complexes to achieve exclusive C-5 regioselectivity in the arylation of imidazole derivatives. researchgate.net These methods often operate under mild conditions and demonstrate a broad tolerance for various functional groups. The ability to selectively functionalize specific positions of the imidazole core is of paramount importance for the synthesis of complex molecules with defined biological activities.

Copper-Catalyzed C-N Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a complementary approach to palladium-catalyzed methods, particularly for the formation of carbon-nitrogen bonds. These reactions are essential for the synthesis of N-aryl imidazoles, which are prevalent motifs in many biologically active compounds.

The Chan-Evans-Lam (CEL) coupling reaction is a powerful method for the N-arylation of amines, amides, and heterocycles using arylboronic acids as the aryl source. nih.govresearchgate.net This copper-catalyzed reaction offers a mild and efficient alternative to other N-arylation methods, such as the Buchwald-Hartwig amination. The CEL coupling is particularly well-suited for the N-arylation of imidazoles, providing a direct route to a wide range of N-aryl imidazole derivatives. figshare.com

The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, an oxidant, and a base. nih.gov The scope of the reaction is broad, accommodating a variety of substituted arylboronic acids and imidazole derivatives. researchgate.net The development of new ligand systems has further enhanced the efficiency and scope of the CEL coupling, allowing for the N-arylation of even poorly activated imidazoles. nih.gov

The following table presents examples of Chan-Evans-Lam coupling reactions for the synthesis of N-aryl imidazoles.

Table 2: Examples of Chan-Evans-Lam Coupling for the N-Arylation of Imidazoles

| Imidazole Substrate | Arylboronic Acid | Copper Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Nitroimidazole | Phenylboronic acid | Cu(OAc)2 | K2CO3 | Not specified | High |

| 2-Imidazoline | Phenylboronic acid | Cu(OAc)2 | Not specified | DMSO | Good |

| Imidazole | Phenylboronic acid | CuI | K3PO4 | DMF | Quantitative |

The data in Table 2 demonstrates the utility of the Chan-Evans-Lam coupling for the synthesis of N-aryl imidazoles. The reaction can be performed under various conditions, and the choice of catalyst and solvent can be optimized to achieve high yields. nih.govfigshare.comnih.gov

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govdurham.ac.uk The application of microwave irradiation has been particularly beneficial in the synthesis of imidazole derivatives, accelerating various transition metal-catalyzed reactions.

Microwave heating has been successfully employed to enhance the efficiency of Suzuki-Miyaura coupling reactions for the synthesis of aryl- and heteroaryl-substituted imidazoles. arkat-usa.orgrsc.org The rapid and uniform heating provided by microwaves can overcome the activation barriers of challenging coupling reactions, allowing for the use of less reactive substrates and enabling the synthesis of complex molecules in a fraction of the time required by conventional methods. nih.govnih.gov

The following table highlights the advantages of microwave-assisted synthesis in Suzuki-Miyaura coupling reactions of imidazole derivatives.

Table 3: Comparison of Conventional and Microwave-Assisted Suzuki-Miyaura Coupling

| Reaction | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Coupling of 4-bromoanisole (B123540) and phenyl boronic acid | 8 hours at 100°C | 10 minutes at 120°C |

| Synthesis of 2-(hetero)aryl benzimidazoles | Not specified | 30-40 minutes at 120°C |

| Synthesis of biaryls from aryl halides | Not specified | Significantly reduced reaction times |

One-Pot Synthesis Approaches for Imidazole-Boronic Acid Derivatives

One-pot synthesis strategies offer significant advantages in terms of efficiency, sustainability, and cost-effectiveness by combining multiple reaction steps into a single synthetic operation without the need for isolation and purification of intermediates. asianpubs.org The development of one-pot procedures for the synthesis of functionalized imidazole derivatives, including those bearing boronic acid functionalities, is a highly desirable goal.

While the direct one-pot synthesis of this compound derivatives is a developing area, several one-pot methods have been reported for the synthesis of various substituted imidazoles. nih.govasianpubs.orgnih.gov These methods often involve multicomponent reactions where three or more starting materials are combined in a single pot to generate the desired imidazole core. nih.gov Adapting these methodologies to incorporate a boronic acid moiety or a precursor that can be readily converted to a boronic acid is an active area of research.

For example, a one-pot synthesis of tetrasubstituted imidazoles has been achieved through the reaction of arylmethylamines and 1,2-dicarbonyls under aerobic conditions. nih.gov Such strategies could potentially be modified to include a boronic acid-containing starting material, providing a direct route to functionalized imidazole-boronic acid derivatives. The continued development of innovative one-pot synthetic methods will undoubtedly facilitate the synthesis of this important class of compounds.

Reactivity Profiles and Mechanistic Insights of 1h Imidazol 2 Ylboronic Acid

Complexation Chemistry with Diols and Other Nucleophiles

The reactivity of 1H-imidazol-2-ylboronic acid is significantly influenced by the Lewis acidic nature of its boron atom. This inherent electrophilicity allows it to readily interact with nucleophiles, most notably with diols, to form stable cyclic esters. This complexation is a reversible process that forms the basis of boronic acid applications in sensing and materials science. nih.govualberta.ca

The fundamental reaction involves the condensation of the boronic acid with a 1,2- or 1,3-diol. In this process, the boron center, which is trigonal planar (sp² hybridized) in its free state, reacts with the hydroxyl groups of the diol. This reaction leads to the formation of a five- or six-membered ring, respectively, known as a boronate ester. nih.gov During this transformation, the boron atom transitions to a tetrahedral (sp³ hybridized) geometry. The stability of these boronate esters is a key feature of boronic acid chemistry.

The equilibrium of this complexation is highly dependent on the pH of the solution. In aqueous media, this compound exists in equilibrium between its neutral, trigonal form and an anionic, tetrahedral boronate form through interaction with a hydroxide (B78521) ion. Generally, the binding affinity between a boronic acid and a diol is highest when the pH is above the pKa of the boronic acid, as the tetrahedral boronate form is more disposed to ester formation. nih.gov

The interaction is not limited to diols. Other nucleophiles bearing hydroxyl groups, such as hydroxy acids, can also form stable complexes with boronic acids. nih.gov Furthermore, the boron center can interact with other nucleophiles like amines, although the most prominent and well-studied complexation is with diols. The strength of this interaction can be quantified by determining the association constant (Keq), often measured using spectroscopic techniques like fluorescence spectroscopy in competitive binding assays with fluorescent reporter molecules like Alizarin Red S (ARS). nih.govresearchgate.net

Table 1: Factors Influencing Boronic Acid-Diol Complexation

| Factor | Description | Impact on Complex Stability |

|---|---|---|

| pH | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate ion. | Higher pH (typically > pKa of the boronic acid) generally increases binding affinity. nih.gov |

| Diol Structure | The spatial arrangement and nature of the hydroxyl groups (e.g., 1,2- vs. 1,3-diols, aliphatic vs. aromatic). | Aromatic diols (catechols) form significantly more stable complexes than aliphatic diols. researchgate.net |

| Boronic Acid pKa | The acidity of the boronic acid influences the concentration of the more reactive tetrahedral species at a given pH. | Lowering the pKa can increase binding constants at physiological pH. nih.gov |

| Solvent | The polarity and nature of the solvent can influence the equilibrium of the complexation reaction. | Aqueous buffers are commonly used to control pH and study binding phenomena. nih.gov |

Mechanistic Investigations of Carbon-Carbon and Carbon-Nitrogen Bond Formations

This compound, as a heteroarylboronic acid, is a versatile building block in the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation: The most prominent reaction for C-C bond formation involving arylboronic acids is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction couples the imidazole (B134444) ring of this compound with an organohalide (R-X, where R is an aryl, vinyl, or alkyl group). The catalytic cycle is generally understood to proceed through three key mechanistic steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid (the 1H-imidazol-2-yl group) is transferred to the palladium(II) center, displacing the halide. This step typically requires a base to activate the boronic acid, forming a boronate species that facilitates the transfer.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. rsc.org

Boronic acids can also participate in C-C bond formation by acting as nucleophiles in other contexts, such as in additions to carbonyls or in rhodium-catalyzed conjugate additions. scholaris.ca

Carbon-Nitrogen Bond Formation: The formation of C-N bonds using this compound is commonly achieved through the Chan-Lam coupling reaction. This process, typically catalyzed by copper complexes, involves the coupling of the boronic acid with an N-H containing compound, such as an amine, amide, or another imidazole. rsc.org The proposed mechanism involves:

Oxidation of a Cu(I) or coordination with a Cu(II) catalyst.

Transmetalation of the imidazole group from the boron to the copper center.

Coordination of the amine or other nitrogen nucleophile to the copper.

Reductive elimination, which forms the new C-N bond and regenerates the active copper catalyst.

This reaction provides a direct method for the N-arylation of various substrates using this compound. rsc.org

Table 2: Key Mechanistic Steps in Cross-Coupling Reactions

| Reaction | Catalyst | Key Mechanistic Steps | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) | Oxidative Addition, Transmetalation, Reductive Elimination rsc.org | Carbon-Carbon |

| Chan-Lam Coupling | Copper(II) | Transmetalation, N-H Coordination, Reductive Elimination rsc.org | Carbon-Nitrogen |

Catalytic Role of Boron in Organic Transformations

Beyond its role as a reagent in cross-coupling reactions, the boron atom in this compound can itself play a direct catalytic role in various organic transformations. This activity stems from the inherent Lewis acidity of the trivalent boron atom, which can activate substrates, particularly those containing hydroxyl groups. nih.govacs.org

Boronic acid catalysis (BAC) is an emerging field that leverages the ability of the boron center to reversibly form covalent bonds with hydroxyl groups, thereby activating them for subsequent reactions. ualberta.caresearchgate.net This mode of action is particularly effective in dehydrative reactions, where water is the only byproduct, aligning with the principles of green chemistry. bath.ac.uk

Examples of transformations catalyzed by arylboronic acids include:

Amide Formation: Boronic acids can catalyze the direct condensation of carboxylic acids and amines to form amides. The boronic acid activates the carboxylic acid by forming an acyloxyboron intermediate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net

Esterification: Similar to amidation, boronic acids can catalyze the formation of esters from carboxylic acids and alcohols.

Friedel-Crafts Alkylation: Electron-deficient arylboronic acids can activate alcohols by polarizing the C-O bond, facilitating the formation of a carbocation intermediate that can then undergo Friedel-Crafts alkylation with arenes. ualberta.ca

Cycloaddition Reactions: The Lewis acidic boron can activate unsaturated carboxylic acids, promoting their participation in cycloaddition reactions. nih.gov

In these catalytic cycles, the boronic acid first acts as a Lewis acid to activate a substrate (e.g., a carboxylic acid). After the key bond-forming step, the boronic acid is regenerated upon elimination of water. The efficacy of the catalyst can be tuned by modifying the electronic properties of the aryl substituent; however, the fundamental role is played by the electron-deficient boron atom. nih.govualberta.ca

Advanced Applications of 1h Imidazol 2 Ylboronic Acid in Chemical Science

Medicinal Chemistry and Drug Discovery

The imidazole (B134444) ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. lifechemicals.com 1H-imidazol-2-ylboronic acid, in particular, has emerged as a versatile and valuable building block, enabling the synthesis of complex and biologically active molecules. Its unique chemical properties facilitate its use in a wide array of applications, from the construction of new therapeutic agents to the systematic study of their biological interactions.

This compound is a crucial intermediate in the synthesis of pharmaceuticals. The boronic acid functional group is particularly useful for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nbinno.com This reaction is a cornerstone of modern medicinal chemistry, allowing for the precise and efficient connection of different molecular fragments to construct novel drug candidates. nbinno.com

The compound serves as a key starting material for creating a diverse range of imidazole-containing compounds, including potential histamine (B1213489) H3 receptor antagonists, protease inhibitors, and kinase inhibitors. The ability of the imidazole ring to mimic biological motifs found in enzyme active sites makes it a valuable component in the design of targeted therapies. The versatility and reactivity of organoboron compounds like this compound make them indispensable building blocks and intermediates in the development of new drugs. nih.gov

The imidazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a vast spectrum of biological activities. jopir.inchemijournal.com The use of this compound and related intermediates has facilitated the synthesis of structurally diverse imidazole derivatives with potential therapeutic applications. jopir.in Research has shown that compounds containing the imidazole moiety possess antimicrobial, antifungal, anti-inflammatory, anticancer, antidiabetic, and antihypertensive properties. jopir.inresearchgate.net

The development of these compounds is a significant focus in medicinal chemistry. For instance, this compound is employed in the preparation of compounds investigated for antiviral, anticancer, and anti-inflammatory activities. The imidazole framework is integral to many bioactive molecules, from naturally occurring marine alkaloids to widely used commercial drugs like the histamine H2-receptor antagonist cimetidine (B194882) and the antifungal agent ketoconazole (B1673606). lifechemicals.comchemijournal.com The synthesis of such compounds is crucial for addressing a wide range of diseases and has become an attractive area for synthetic and medicinal chemists. chemijournal.com

Examples of Biological Activities of Imidazole-Based Compounds

| Biological Activity | Examples / Therapeutic Area | Source |

|---|---|---|

| Antifungal | Ketoconazole, Miconazole, Clotrimazole. jopir.inchemijournal.com Target lanosterol (B1674476) 14α-demethylase, disrupting fungal cell membranes. nano-ntp.com | jopir.inchemijournal.comnano-ntp.com |

| Anticancer | Development of kinase inhibitors and other antitumor agents. | |

| Anti-inflammatory | Synthesis of novel anti-inflammatory agents. chemijournal.com | chemijournal.com |

| Antiparasitic | Active against parasites such as Toxoplasma gondii. nih.gov | nih.gov |

| Antihypertensive | Imidazole derivatives have shown effectiveness as antihypertensive agents. jopir.in | jopir.in |

| Antiviral | Used in the preparation of compounds with potential antiviral properties. |

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, providing critical insights into how a molecule's chemical structure influences its biological activity. jopir.inresearchgate.net For imidazole-based therapeutic agents, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. jopir.in By systematically modifying the imidazole scaffold and its substituents—a process often facilitated by versatile building blocks like this compound—researchers can identify the key molecular features required for a desired therapeutic effect. jopir.in

For example, in the development of antifungal agents, SAR studies of novel imidazole derivatives revealed that a geranyl substituent led to high in vivo fungicidal activity by conferring both cell membrane damaging properties and ergosterol (B1671047) biosynthesis inhibition. jst.go.jp In the context of anticancer research, studies on silver (I) imidazole complexes have shown that increasing the size of alkyl substituents can decrease cytotoxic activity, and that the chirality of the compound can significantly impact its effectiveness. mdpi.com Similarly, SAR studies of imidazole derivatives designed as antiparasitic agents have helped identify specific structural moieties that confer high selectivity against the parasite Toxoplasma gondii while minimizing effects on host cells. nih.gov

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial and antiparasitic drugs. researchgate.net Numerous imidazole-containing compounds, such as ketoconazole and miconazole, are used clinically as antifungal agents. chemijournal.commdpi.com Their primary mechanism of action often involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nano-ntp.com The disruption of this pathway compromises the membrane's integrity, leading to fungal cell death. nano-ntp.com

In the realm of antiparasitic research, imidazole derivatives have shown significant promise. Studies have demonstrated that these compounds can restrict the growth of parasites like Toxoplasma gondii in a dose-dependent manner. nih.govnih.gov The mechanism of action is thought to involve the induction of oxidative stress within the parasite. nih.gov Researchers have synthesized and screened libraries of novel imidazole derivatives, identifying compounds with high selectivity for the parasite over host cells, making them potential candidates for further development as alternative antiparasitic therapies. nih.gov

Key Findings in Antimicrobial/Antiparasitic Imidazole Research

| Pathogen Type | Mechanism of Action / Key Finding | Source |

|---|---|---|

| Fungi (e.g., Candida, Aspergillus) | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis and cell membrane integrity. | nano-ntp.com |

| Parasites (e.g., Toxoplasma gondii) | Induction of oxidative stress in the parasite; specific derivatives show high selectivity (>27,000-fold) for parasite vs. host cells. | nih.govnih.gov |

| Bacteria (Gram-positive) | Some derivatives show efficacy against Staphylococcus aureus and Streptococcus pneumoniae, often by disrupting cell wall synthesis. | nano-ntp.com |

Catalysis in Organic Synthesis

Beyond its role as a structural component in pharmaceuticals, the unique electronic properties of the imidazole ring and the Lewis acidity of the boronic acid group allow for applications in catalysis. Organoboron acids are recognized for their utility as stable, organic-soluble Lewis acid catalysts for a variety of chemical transformations. nih.gov

Organoboron acids are effective Lewis acid catalysts, primarily through the complexation of a substrate to the electron-deficient boron atom. nih.gov A more advanced application involves the design of bifunctional catalysts that combine a Lewis acidic site and a Brønsted basic site within the same molecule. This concept of "cooperative catalysis" can significantly enhance reaction rates and selectivity by simultaneously activating both the electrophile and the nucleophile in a reaction. wiley-vch.de

Research has explored the use of substituted arylboronic acids that incorporate a basic functional group, such as an amine, in proximity to the boronic acid. nih.gov In such systems, the boronic acid acts as a Lewis acid to activate an electrophile (e.g., a carboxylic acid), while the amine functions as a Brønsted base to deprotonate a nucleophile, activating it for attack. nih.gov This dual activation strategy mimics the efficiency of some metalloenzymes and offers a powerful tool for organic synthesis. wiley-vch.de The development of catalysts that can perform Lewis acid-assisted Brønsted acid catalysis or combined Lewis acid/Brønsted base catalysis is an active area of research, aiming to create more reactive and selective processes for complex organic transformations. nih.govrsc.org

Applications of N-Heterocyclic Carbene Palladium(II) Complexes Derived from Imidazole

N-Heterocyclic carbenes (NHCs), readily derived from imidazolium (B1220033) salt precursors, have emerged as highly effective ligands in organometallic chemistry, particularly for stabilizing transition metal centers like palladium. nih.gov The resulting NHC-palladium(II) complexes exhibit exceptional stability and catalytic activity, owing to the strong σ-donating properties of the NHC ligand which forms a robust bond with the metal center. nih.govsci-hub.se This stability makes them more versatile and resilient than traditional phosphine (B1218219) ligands. nih.gov

These complexes are instrumental in a variety of catalytic transformations. For instance, pyridine-functionalized NHC-palladium(II) complexes have demonstrated excellent performance as catalysts in Heck arylation reactions. rsc.org Furthermore, water-soluble versions of these complexes, achieved by incorporating functionalities like sulfonates, have been successfully employed in the aerobic oxidation of alcohols in aqueous media, showcasing their utility in green chemistry applications. rsc.org The adaptability of the imidazole core allows for the synthesis of NHC ligands with specific electronic and steric properties, enabling the fine-tuning of the catalytic activity of the corresponding palladium(II) complexes for a range of oxidative cross-coupling reactions and heterocyclizations. sci-hub.se

Table 1: Selected Catalytic Applications of Imidazole-Derived NHC-Palladium(II) Complexes

| Catalyst Type | Reaction | Application Area | Reference |

|---|---|---|---|

| Pyridine-functionalized NHC-Pd(II) | Heck Arylation | C-C Bond Formation | rsc.org |

| Water-soluble Sulfonated NHC-Pd(II) | Aerobic Alcohol Oxidation | Green Chemistry | rsc.org |

Materials Science and Functional Materials Development

The unique chemical properties of this compound, specifically the presence of both a hydrogen-bonding imidazole ring and a diol-reactive boronic acid group, make it a valuable component in the construction of advanced functional materials.

Integration into Supramolecular Architectures

The boronic acid moiety is a key player in supramolecular chemistry due to its ability to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols. mdpi.comresearchgate.net This dynamic covalent functionality provides a powerful tool for the programmed self-assembly of complex, well-defined nanostructures and supramolecular polymers. researchgate.net By combining boronic acid-appended molecules with multi-hydroxyl counterparts, researchers can construct hierarchical architectures. researchgate.net

Simultaneously, the imidazole component contributes to the assembly process through its capacity for hydrogen bonding. Hydrogen bonds are highly directional and specific, providing another layer of control for constructing advanced supramolecular systems. rsc.org The interplay between boronate ester formation and hydrogen bonding allows for the creation of intricate and responsive supramolecular networks. These materials have potential applications as smart gels, chemical-stimulus responsive systems for drug delivery, and heterogeneous catalysts. researchgate.net

Design of Functional Materials for Sensors and Diagnostics

The specific and reversible interaction between boronic acids and cis-diols is the foundation for a wide array of sensors and diagnostic tools. mdpi.com This interaction allows for the specific recognition of cis-diol-containing biomolecules, such as saccharides, glycoproteins, and ribonucleic acids, which are central to many biological processes. mdpi.com

Functional materials incorporating this compound or its derivatives can be integrated into electrochemical biosensors. mdpi.comnih.gov In such systems, the binding of a target analyte (e.g., glucose) to the boronic acid recognition element can trigger a measurable change in an electrochemical signal, such as a shift in oxidation potential or an inhibition of electron transfer. mdpi.com These boronic acid-based materials can be immobilized on electrode surfaces, including those made from advanced materials like graphene or carbon nanotubes, to enhance sensitivity and performance. mdpi.comnih.gov The development of these sensors is crucial for applications in medical diagnostics, food safety, and environmental monitoring. nih.gov

Table 2: Principles of Boronic Acid-Based Sensors

| Sensor Component | Recognition Principle | Target Analytes | Potential Application | Reference |

|---|---|---|---|---|

| Boronic Acid Moiety | Reversible boronate ester formation | cis-Diol-containing species (e.g., glucose, glycoproteins) | Medical Diagnostics | mdpi.com |

Agrochemical Research and Development

Boron-containing compounds have a long history in agriculture, with boric acid itself being used as a fungicide and recognized as an essential micronutrient for vascular plants. mdpi.com Boron is critical for maintaining cell wall integrity, cell membrane function, and other vital metabolic processes in plants. mdpi.com

Theoretical and Computational Investigations of 1h Imidazol 2 Ylboronic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and energetics of imidazole-containing molecules. While specific DFT studies on 1H-imidazol-2-ylboronic acid are not extensively documented in publicly available literature, the principles can be inferred from studies on related imidazole (B134444) derivatives. These studies typically utilize basis sets such as B3LYP/6-31G(d,p) to optimize molecular geometries and calculate thermodynamic variables. niscair.res.in

Frontier Molecular Orbital (FMO) analysis is a key component of these studies, providing insights into the chemical reactivity and stability of the molecules. niscair.res.in The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their energy gap, are crucial parameters. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net For instance, in studies of various benzimidazole (B57391) derivatives, the HOMO-LUMO energy gaps were calculated to understand their relative stabilities and reactivity. nih.gov The distribution of electron density, often visualized through iso-density plots, reveals the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding its interaction with other chemical species. nih.gov

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) plots are also employed to identify sites susceptible to electrophilic and nucleophilic attack. These computational analyses provide a theoretical framework for predicting the reactivity and kinetic stability of imidazole derivatives. niscair.res.in

Below is an interactive data table summarizing typical electronic properties calculated for imidazole derivatives using DFT, which can be considered analogous for this compound.

| Property | Description | Typical Calculated Values for Imidazole Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 3.0 to 6.0 Debye |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry offers powerful methods for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation barriers. rsc.org For boronic acids, computational studies have been instrumental in understanding their interactions, for example, with diols. Such studies often use DFT methods, like B3LYP/6-31+G(d,p), to calculate the transition states of proposed reaction mechanisms and determine reaction rates using transition state theory.

In the context of imidazole derivatives, computational studies have investigated reaction mechanisms such as dimerization. For example, a DFT study on the dimerization of imidazol-2-ylidenes, which are structurally related to this compound, revealed that the reaction proceeds through a non-least-motion pathway. researchgate.net The activation energies and reaction energies for these processes were found to be influenced by factors such as aromatic stabilization energy and the singlet-triplet energy separation of the carbene. researchgate.net These findings highlight the nuanced pathways that reactions involving imidazole rings can take.

The following table presents a hypothetical reaction profile for a generic reaction involving an imidazole derivative, based on computational analyses found in the literature.

| Parameter | Description | Illustrative Value |

| Reactant Energy | The total energy of the starting materials. | 0.0 kcal/mol (Reference) |

| Transition State Energy | The energy of the highest point on the reaction coordinate. | +15 to +25 kcal/mol |

| Product Energy | The total energy of the products. | -5 to -15 kcal/mol |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (TS Energy - Reactant Energy). | +15 to +25 kcal/mol |

| Reaction Energy (ΔE) | The overall energy change of the reaction (Product Energy - Reactant Energy). | -5 to -15 kcal/mol |

Theoretical Studies on Molecular Interactions and Hydrogen Bonding in Imidazol-2-ylidene Derivatives

Theoretical studies have extensively explored the nature of molecular interactions and hydrogen bonding in imidazole and its derivatives. Imidazole itself is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form extensive hydrogen-bonding networks. rsc.org This property is crucial in many biological systems.

Computational investigations into imidazol-2-ylidene derivatives, which share the same core ring structure as this compound, have provided detailed insights into their hydrogen bonding capabilities. Studies have examined the dimers formed between imidazol-2-ylidenes and various proton donors. researchgate.net These analyses often involve methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize the strength and nature of the hydrogen bonds. mdpi.com

The table below summarizes key parameters used to characterize hydrogen bonds in theoretical studies of imidazole derivatives.

| Interaction Parameter | Description | Typical Findings for Imidazole Derivatives |

| Hydrogen Bond Distance (D···A) | The distance between the donor and acceptor heavy atoms. | 2.7 to 3.1 Å |

| Hydrogen Bond Angle (D-H···A) | The angle formed by the donor atom, the hydrogen atom, and the acceptor atom. | 160° to 180° |

| Interaction Energy | The calculated energy of the hydrogen bonding interaction. | -3 to -10 kcal/mol |

| NBO Second-Order Perturbation Energy (E(2)) | A measure of the donor-acceptor orbital interaction strength in NBO analysis. | 5 to 20 kcal/mol for strong interactions |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of imidazole (B134444) derivatives and organoboron compounds has traditionally relied on methods that are often energy-intensive and may utilize hazardous reagents. Current research is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes to 1H-imidazol-2-ylboronic acid and related structures. These "green" chemistry approaches aim to minimize waste, reduce energy consumption, and use less toxic solvents. researchgate.net

Key developments in this area include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of imidazole-containing compounds, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technique provides a more energy-efficient pathway for production.

Catalytic Innovations: Research into novel catalytic systems, including the use of palladium complexes, facilitates crucial bond-forming reactions under milder conditions. rsc.org The development of heterogeneous catalysts is also a key area, as they can be easily recovered and reused, enhancing the sustainability of the process.

Eco-Friendly Solvents: There is a growing trend to replace traditional volatile organic solvents with greener alternatives such as water or ionic liquids. researchgate.netnih.gov For instance, diethyl carbonate is being explored as a "green" solvent for reactions involving imidazole-based acids. researchgate.net

| Feature | Traditional Synthetic Methods | Emerging Sustainable Pathways |

| Energy Source | Conventional heating (e.g., oil baths) | Microwave irradiation, room temperature reactions |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, diethyl carbonate researchgate.netnih.gov |

| Catalysts | Homogeneous catalysts (often difficult to recover) | Reusable heterogeneous catalysts, advanced palladium complexes rsc.org |

| Reaction Time | Often several hours to days | Reduced to minutes or a few hours rsc.org |

| Waste Profile | Higher production of by-products and solvent waste | Minimized waste streams, focus on atom economy |

Expansion of Catalytic Roles in Complex Chemical Systems

The inherent properties of this compound make it a promising candidate for the development of novel catalysts. The imidazole ring can function as an N-heterocyclic carbene (NHC) precursor, a class of ligands that form highly stable and active complexes with transition metals. The boronic acid group offers a reactive site for various chemical transformations.

Future research is exploring its catalytic applications in several domains:

Cross-Coupling Reactions: Boronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. myskinrecipes.comcymitquimica.com Research continues to optimize catalysts derived from imidazole-boronic acid scaffolds to improve efficiency, selectivity, and substrate scope under mild conditions. researchgate.net

NHC-Based Catalysis: The imidazole core is a precursor to NHC ligands, which are used to stabilize metal centers in catalysts. nih.gov For example, NHC-Pd(II) complexes derived from imidazole-4,5-dicarboxylic acid have been developed as metallosurfactants for catalysis in aqueous media, aligning with green chemistry principles. nih.gov The development of similar systems from this compound could lead to new water-soluble catalysts.

Radical Reactions: NHC-borane complexes have been shown to act as hydrogen donors to initiate radical reactions, such as the trans-hydroboration of alkynes. mdpi.com This opens up possibilities for using this compound derivatives in radical-mediated organic synthesis.

Biomimetic Catalysis: The imidazole moiety is a key component of the amino acid histidine, which plays a crucial role in the active sites of many enzymes, often participating in acid-base catalysis. nih.gov This biological relevance inspires the design of catalysts that mimic enzymatic functions for highly selective chemical transformations.

Advanced Functional Materials Based on Imidazole-Boronic Acid Scaffolds

The ability of this compound to act as a versatile molecular building block is driving research into new functional materials with tailored properties. Its structure allows for the creation of complex, ordered architectures with applications in materials science and analytical chemistry.

Metal-Organic Frameworks (MOFs): Boron imidazolate frameworks (BIFs) are a class of porous, crystalline materials analogous to zeolites. acs.org These frameworks are constructed from metal ions linked by boron-imidazole units. They exhibit properties such as ultra-lightweight structures and high thermal stability, making them promising for applications in gas storage, separation, and heterogeneous catalysis. acs.org this compound is a prime candidate for designing novel BIFs with specific functionalities.

Sensing and Detection: The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a class of molecules that includes sugars and glycoproteins. cymitquimica.com This interaction can be exploited to create chemical sensors. Materials incorporating the imidazole-boronic acid scaffold could be designed for the selective detection of biologically important carbohydrates, with potential applications in medical diagnostics and biotechnology.

| Material Type | Core Component | Key Property | Potential Application |

| Boron Imidazolate Frameworks (BIFs) | Imidazole and Boron units | High porosity, thermal stability acs.org | Gas separation, catalysis, storage acs.org |

| Chemosensors | Boronic acid moiety | Reversible binding to diols (sugars) cymitquimica.com | Glucose monitoring, glycoprotein (B1211001) detection |

| Functional Polymers | Imidazole-boronic acid monomers | Tunable chemical and physical properties | Smart materials, drug delivery systems |

Targeted Design of Bioactive Molecules for Therapeutic Applications

This compound is a valuable building block in medicinal chemistry for the synthesis of new therapeutic agents. researchgate.netnih.gov Its structural features allow it to interact with biological targets with high specificity, and its utility in robust chemical reactions like the Suzuki-Miyaura coupling makes it a staple in the construction of compound libraries for drug discovery. myskinrecipes.comnih.gov

Future directions in this area include:

Enzyme Inhibition: The imidazole ring can mimic the histidine residue in enzyme active sites, while the boronic acid group can act as a transition-state analog, forming a stable but reversible bond with key catalytic residues (e.g., serine). myskinrecipes.com This dual functionality makes the scaffold ideal for designing potent and selective inhibitors for enzymes like proteases and kinases, which are important targets in cancer and inflammatory diseases. myskinrecipes.com

Receptor Antagonists: The compound serves as a key intermediate in the synthesis of histamine (B1213489) H3 receptor antagonists, which have potential applications in treating neurological disorders. myskinrecipes.com

Antimicrobial and Antiviral Agents: The imidazole nucleus is a common feature in many antimicrobial and antiviral drugs. nih.gov Researchers are using this compound to synthesize novel compounds and evaluate their efficacy against various pathogens. myskinrecipes.com For instance, new series of imidazole derivatives are continuously being synthesized and tested for their antibacterial and antifungal properties. nih.gov

| Therapeutic Target Class | Rationale for Imidazole-Boronic Acid Scaffold | Potential Application |

| Proteases / Kinases | Imidazole mimics histidine; boronic acid acts as a transition-state analog. myskinrecipes.com | Oncology, anti-inflammatory therapies myskinrecipes.com |

| Histamine Receptors | Serves as a structural template for receptor antagonists. myskinrecipes.com | Neurological disorders |

| Microbial Enzymes | The imidazole core is a known pharmacophore with antimicrobial activity. nih.gov | Antibacterial, antifungal treatments |

| Viral Proteins | Used as a building block to create complex molecules with antiviral potential. myskinrecipes.com | Antiviral therapies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-imidazol-2-ylboronic acid, and what are their advantages/limitations?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or direct boronation of imidazole precursors. For example, using Suzuki-Miyaura conditions with bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere . Key challenges include regioselectivity control and purification due to boronic acid instability. Characterization via NMR, NMR, and NMR is critical to confirm boron incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (δ ~30 ppm for boronic acids) and NMR (imidazole protons at δ 6.5–8.0 ppm) are standard. NMR can confirm the aromatic backbone .

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and B-OH (~3200 cm⁻¹) vibrations validate boronic acid functionality .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight and detects potential decomposition products .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronic acid acts as a nucleophile, reacting with aryl/heteroaryl halides in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃). Solvent choice (e.g., DMF/H₂O mixtures) and temperature (60–100°C) influence reaction efficiency. Monitor via TLC or HPLC, and isolate products via column chromatography .

Advanced Research Questions

Q. How can researchers address instability and protodeboronation of this compound during storage and reactions?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF) to minimize hydrolysis .

- Stabilization : Use boronic ester derivatives (e.g., MIDA or pinacol esters) for long-term stability, converting back to boronic acid in situ .

- Reaction Optimization : Additives like Lewis bases (e.g., pyridine) reduce protodeboronation by stabilizing the boronate intermediate .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Computational Calibration : Compare DFT-calculated (e.g., B3LYP/6-31G*) reaction energetics with experimental kinetic data (e.g., Arrhenius plots) .

- Advanced Characterization : Use X-ray crystallography (via SHELX refinement ) or synchrotron-based techniques to resolve structural ambiguities.

- Error Analysis : Quantify discrepancies using statistical tools (e.g., RMSE) and iteratively refine computational models .

Q. How can competing side reactions (e.g., homocoupling) be minimized in cross-coupling applications?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination .

- Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent oxidative homocoupling.

- Stoichiometry Control : Limit boronic acid excess (<1.2 equiv) and optimize base concentration .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on this compound?

- Methodological Answer :

- Deuterium Labeling : Synthesize deuterated analogs (e.g., D-labeled imidazole) to probe rate-determining steps via / ratios .

- In Situ Monitoring : Use stopped-flow NMR or IR to track intermediates under varying temperatures/pH .

Data Integrity & Best Practices

Q. How should researchers validate purity and quantify decomposition in this compound batches?

- Methodological Answer :

- HPLC-PDA/MS : Use reverse-phase HPLC with photodiode array detection (λ = 254 nm) and MS to identify impurities.

- Quantitative NMR : Integrate NMR peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.